molecular formula C16H15F3O4S B12272310 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate CAS No. 1356109-08-4

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate

Cat. No.: B12272310
CAS No.: 1356109-08-4
M. Wt: 360.3 g/mol
InChI Key: XOEKJPUCSHTUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The trifluoromethyl group can be involved in redox reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products include derivatives where the sulfonate group is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds . Its unique trifluoromethyl group imparts distinct chemical properties, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethylated compounds on biological systems. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of similar molecules .

Industry: The compound is utilized in the pharmaceutical industry for the development and testing of new drugs. Its stability and reactivity make it a useful tool in drug discovery and development processes .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate is unique due to its combination of a trifluoromethyl group and a sulfonate ester. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the methoxyphenyl group further enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

1356109-08-4

Molecular Formula

C16H15F3O4S

Molecular Weight

360.3 g/mol

IUPAC Name

[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H15F3O4S/c1-11-6-8-14(9-7-11)24(20,21)23-15(16(17,18)19)12-4-3-5-13(10-12)22-2/h3-10,15H,1-2H3

InChI Key

XOEKJPUCSHTUOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC(=CC=C2)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.